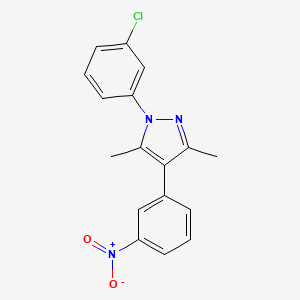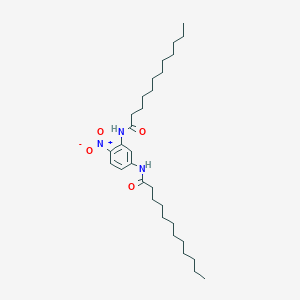![molecular formula C25H33N3O3 B12465060 N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide](/img/structure/B12465060.png)
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{[2-(3,4-dimethoxyphenyl)ethyl](methyl)amino}acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopenta[b]quinoline core and a dimethoxyphenyl ethylamine moiety. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide typically involves multiple steps, including the formation of the cyclopenta[b]quinoline core and the subsequent attachment of the dimethoxyphenyl ethylamine moiety. Common synthetic routes may involve:
Cyclization Reactions: Formation of the cyclopenta[b]quinoline core through cyclization reactions involving appropriate precursors.
Amidation Reactions: Attachment of the dimethoxyphenyl ethylamine moiety through amidation reactions, often using reagents such as carbodiimides or coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Purification: Purification of the final product using techniques such as column chromatography or recrystallization.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
化学反应分析
Types of Reactions
N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide can undergo various types of chemical reactions, including:
Oxidation: The compound may undergo oxidation reactions, particularly at the dimethoxyphenyl moiety, leading to the formation of quinones or other oxidized products.
Reduction: Reduction reactions may target the quinoline core or other functional groups, potentially leading to the formation of reduced derivatives.
Substitution: The compound may participate in substitution reactions, particularly at positions on the quinoline core or the dimethoxyphenyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce reduced quinoline derivatives.
科学研究应用
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological targets, making it a candidate for studies on enzyme inhibition or receptor binding.
Medicine: The compound may have potential therapeutic applications, particularly in the development of drugs targeting specific biological pathways or diseases.
Industry: It can be used in the development of new materials with specific properties, such as electronic or optical materials.
作用机制
The mechanism by which N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide exerts its effects depends on its interaction with molecular targets. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signaling pathways and cellular responses.
Pathway Modulation: The compound may affect various biological pathways, leading to changes in gene expression, protein activity, or cellular behavior.
相似化合物的比较
Similar Compounds
Similar compounds to N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide include:
2,3,5,6,7,8-Hexahydro-1H-cyclopenta[b]quinolin-9-ylamine: A related compound with a similar quinoline core.
3,4-Dimethoxyphenethylamine: A compound with a similar dimethoxyphenyl ethylamine moiety.
Quinoline Derivatives: Various quinoline derivatives with different substituents on the quinoline core.
Uniqueness
The uniqueness of N-{1H,2H,3H,5H,6H,7H,8H-cyclopenta[b]quinolin-9-yl}-2-{2-(3,4-dimethoxyphenyl)ethylamino}acetamide lies in its combination of the cyclopenta[b]quinoline core and the dimethoxyphenyl ethylamine moiety. This unique structure may confer specific chemical and biological properties that are not present in other similar compounds.
属性
分子式 |
C25H33N3O3 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
2-[2-(3,4-dimethoxyphenyl)ethyl-methylamino]-N-(2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]quinolin-9-yl)acetamide |
InChI |
InChI=1S/C25H33N3O3/c1-28(14-13-17-11-12-22(30-2)23(15-17)31-3)16-24(29)27-25-18-7-4-5-9-20(18)26-21-10-6-8-19(21)25/h11-12,15H,4-10,13-14,16H2,1-3H3,(H,26,27,29) |
InChI 键 |
FAUCOTAVVZTOGQ-UHFFFAOYSA-N |
规范 SMILES |
CN(CCC1=CC(=C(C=C1)OC)OC)CC(=O)NC2=C3CCCC3=NC4=C2CCCC4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[({N'-[(Z)-(3-bromophenyl)methylidene]hydrazinecarbonyl}methyl)sulfamoyl]dimethylamine](/img/structure/B12464980.png)
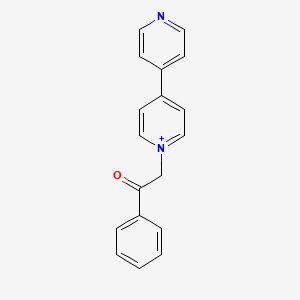
![N-[4-(acetylamino)phenyl]-N~2~-{4,6-bis[(4-ethylphenyl)amino]-1,3,5-triazin-2-yl}alaninamide](/img/structure/B12464996.png)
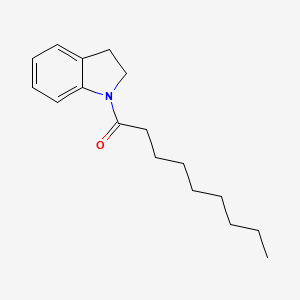
![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-diyldimethanol](/img/structure/B12465008.png)

![4-[4-(2-fluorophenyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12465023.png)
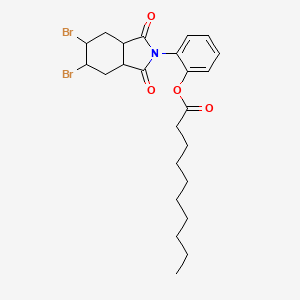
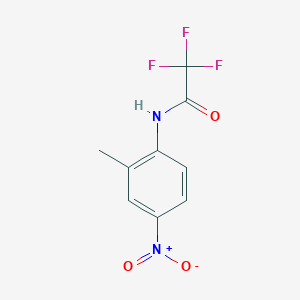
![4-amino-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)-3-methyloxolan-2-yl]pyrimidin-2-one](/img/structure/B12465040.png)
![(3R,3aS,6S,6aS)-3-(3,5-dimethoxyphenyl)-6-(3,4,5-trimethoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan](/img/structure/B12465046.png)
